7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a compound that belongs to the class of beta-lactam antibiotics. It is a key intermediate in the synthesis of various cephalosporin antibiotics, which are widely used to treat bacterial infections. The compound’s unique bicyclic structure, which includes a beta-lactam ring fused to a thiazolidine ring, is crucial for its antibacterial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with 7-aminocephalosporanic acid (7-ACA) or 7-amino-3-deacetoxycephalosporanic acid (7-ADCA).
Chemical Reactions: The starting material undergoes various chemical transformations, including acylation, oxidation, and cyclization, to form the desired compound.
Reaction Conditions: These reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts or reagents.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Common methods include:
Enzymatic Hydrolysis: This method uses enzymes to selectively hydrolyze cephalosporin C, producing 7-ACA or 7-ADCA, which can then be converted to the target compound.
Chemical Cracking: This involves breaking down cephalosporin C using chemical reagents to obtain the desired intermediates.
Chemical Reactions Analysis
Types of Reactions
7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: The amino group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Various organic and inorganic reagents can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various cephalosporin derivatives, which have different antibacterial properties and clinical applications.
Scientific Research Applications
7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of new beta-lactam antibiotics.
Biology: The compound is studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis.
Medicine: It serves as a precursor for various cephalosporin antibiotics used to treat bacterial infections.
Industry: The compound is used in the large-scale production of antibiotics, contributing to the pharmaceutical industry’s efforts to combat bacterial resistance.
Mechanism of Action
The antibacterial activity of 7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is primarily due to its ability to inhibit bacterial cell wall synthesis. The compound targets and binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane. This binding inhibits the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-ADCA)
- 7-Amino-3-chloro-3-cephem-4-carboxylic acid
- 7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-ACA)
Uniqueness
What sets 7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid apart from similar compounds is its specific structure, which provides a unique spectrum of antibacterial activity. Its ability to be modified into various cephalosporin derivatives makes it a versatile and valuable compound in antibiotic synthesis.
Properties
IUPAC Name |
7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c8-4-5(10)9-3(7(11)12)1-2-13-6(4)9/h1,4,6H,2,8H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFPBECTFIUTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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